molecular formula C17H17BrN2O4 B2363014 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide CAS No. 298215-12-0

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide

Cat. No.: B2363014
CAS No.: 298215-12-0
M. Wt: 393.237
InChI Key: HFOONKHQMSUELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H17BrN2O4 and its molecular weight is 393.237. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to target3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the elongation cycle.

Mode of Action

Based on the target of similar compounds, it can be inferred that it might inhibit the activity of the3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme . This inhibition could disrupt the fatty acid biosynthesis pathway, affecting the growth and survival of the organism.

Biochemical Pathways

The compound potentially affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme . This enzyme is involved in the elongation cycle of the fatty acid biosynthesis pathway. The inhibition of this enzyme could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and energy storage molecules.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-22-14-7-5-13(18)8-12(14)10-19-20-17(21)11-4-6-15(23-2)16(9-11)24-3/h4-10H,1-3H3,(H,20,21)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOONKHQMSUELL-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.